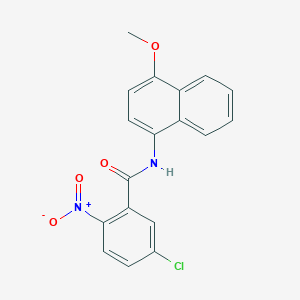
5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide” is a complex organic molecule. It contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also contains a nitro group (-NO2), an amide group (-CONH2), a methoxy group (-OCH3), and a chloro group (-Cl).
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Typically, amide formation involves the reaction of an acid chloride with an amine or ammonia. The nitro group can be introduced via nitration and the methoxy group via Williamson ether synthesis. The chloro group might be introduced via electrophilic aromatic substitution .Molecular Structure Analysis
The exact molecular structure of this compound would require experimental data such as X-ray crystallography or NMR spectroscopy for accurate determination .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound and would typically be determined experimentally .科学的研究の応用
Reductive Chemistry and Cytotoxicity
5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide's applications in scientific research are diverse, with studies focusing on its reductive chemistry and potential as a cytotoxic agent. One study explored the novel hypoxia-selective cytotoxin, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), which shares structural similarities and highlights the mechanism of selective toxicity for hypoxic cells through enzymatic reduction. This research offers insights into the compound's reductive pathways, identifying its most electron-affinic site and elucidating the formation of cytotoxic derivatives upon reduction, which could facilitate further investigations into toxic products generated by hypoxic tumor cells and by antibody-directed enzyme prodrug therapy (ADEPT) enzymes (Palmer et al., 1995).
Pharmacological Evaluation
Another dimension of research involves the design, synthesis, and pharmacological evaluation of derivatives with similar chemical structures for potential therapeutic applications. For instance, novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors were developed, highlighting the importance of the compound's core structure in synthesizing anticonvulsant agents. This work underscores the compound's role in contributing to the development of new therapeutic agents targeting central nervous system disorders (Faizi et al., 2017).
Anticancer Potential
Further studies have focused on the synthesis and cytotoxicity of compounds derived from the initial chemical, such as 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, highlighting the anticancer potential of these compounds. The research into these derivatives demonstrates significant cytotoxic effects against various cancer cell lines, suggesting the broader applicability of the original compound's structure in developing novel anticancer agents (Hour et al., 2007).
Corrosion Inhibition
Another application area is the synthesis and evaluation of novel Schiff bases for their corrosion inhibition potential on mild steel in acidic mediums. This research illustrates the compound's relevance in materials science, specifically in developing corrosion inhibitors that offer a high degree of protection for industrial applications (Pandey et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-17-9-7-15(12-4-2-3-5-13(12)17)20-18(22)14-10-11(19)6-8-16(14)21(23)24/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIANQSEVKHFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

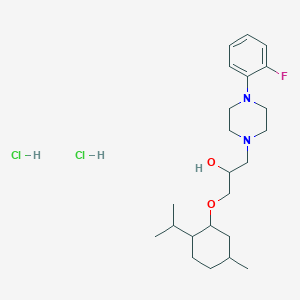
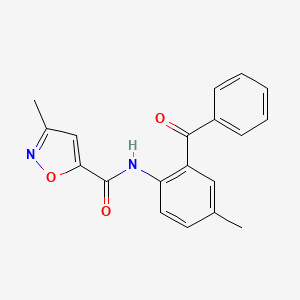
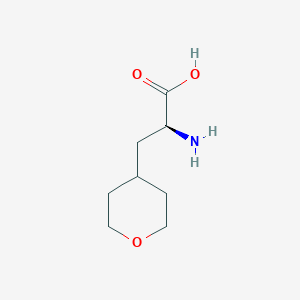
![(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid](/img/structure/B2762185.png)
![2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2762190.png)
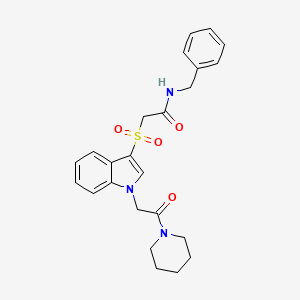

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2762193.png)
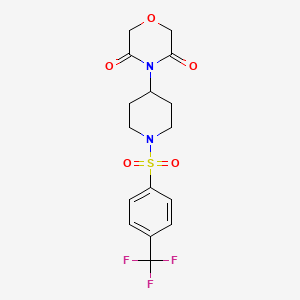

![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)


